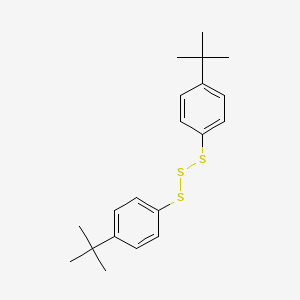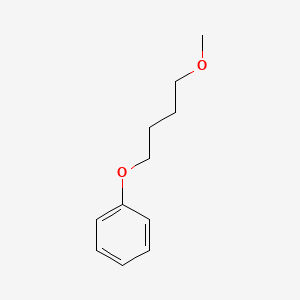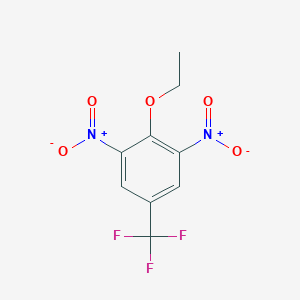
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphoramidate group, which includes a phosphorus atom bonded to nitrogen and oxygen atoms. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Another method involves the oxidative cross-coupling of phenyl phosphorodichloridate with 2,3-dihydroxypropylamine, followed by purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidate structures.
Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various phosphoramidate derivatives, which can be further utilized in different applications. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a range of functionalized phosphoramidates.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions, given its ability to form stable complexes with biological molecules.
Medicine: The compound has potential therapeutic applications, including as a precursor for developing drugs targeting specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the inhibition or modulation of their activity. This interaction is facilitated by the compound’s phosphoramidate group, which can undergo nucleophilic attack by amino acid residues in the target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxypropyl phenyl bis(2-chloroethyl)phosphoramidate
- Phenyl phosphorodichloridate
- 2,3-Dihydroxypropylamine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both dihydroxypropyl and chloroethyl groups allows for diverse chemical modifications, making it a versatile reagent in various applications.
Propriétés
Numéro CAS |
17773-94-3 |
|---|---|
Formule moléculaire |
C13H20Cl2NO5P |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino-phenoxyphosphoryl]oxypropane-1,2-diol |
InChI |
InChI=1S/C13H20Cl2NO5P/c14-6-8-16(9-7-15)22(19,20-11-12(18)10-17)21-13-4-2-1-3-5-13/h1-5,12,17-18H,6-11H2 |
Clé InChI |
HBYCFRYSXHQVKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)

![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)


![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)



![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)


